![molecular formula C19H11Cl3N2O4 B5070671 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide](/img/structure/B5070671.png)
3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide, also known as NTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. NTAA is a synthetic compound that belongs to the class of acrylamide derivatives. It has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide is not fully understood, but it is thought to involve interactions with specific amino acid residues in proteins. 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide has been shown to bind selectively to certain protein conformations, resulting in changes in its fluorescence properties. This suggests that 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide may be able to detect subtle changes in protein structure and function that are not easily observable using other methods.
Biochemical and Physiological Effects
3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide has been shown to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including proteases and kinases. It has also been shown to induce changes in the expression of certain genes, suggesting that it may have potential applications in gene regulation studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide is its high selectivity for certain protein conformations. This makes it a powerful tool for studying protein structure and function. However, one of the limitations of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide. One promising area of investigation is the development of new methods for synthesizing 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide and related compounds. Another area of interest is the development of new applications for 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide in scientific research, such as its use as a tool for studying protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide and to explore its potential applications in various areas of scientific research.
Synthesemethoden
The synthesis of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide involves several steps, including the reaction of 2-nitrobenzaldehyde with furfural in the presence of a base to form a nitrochalcone intermediate. This intermediate is then reacted with 2,4,5-trichloroaniline and acryloyl chloride to form the final product, 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide. The synthesis of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide is a complex process that requires careful attention to detail and a high degree of skill.
Wissenschaftliche Forschungsanwendungen
3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide has been studied extensively in the context of scientific research. One of the most promising applications of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide is as a fluorescent probe for the detection of protein conformational changes. 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide has been shown to bind selectively to certain protein conformations, resulting in changes in its fluorescence properties. This makes it a powerful tool for studying protein structure and function.
Eigenschaften
IUPAC Name |
(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O4/c20-13-9-15(22)16(10-14(13)21)23-19(25)8-6-11-5-7-18(28-11)12-3-1-2-4-17(12)24(26)27/h1-10H,(H,23,25)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEVZGSAAXJPNO-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

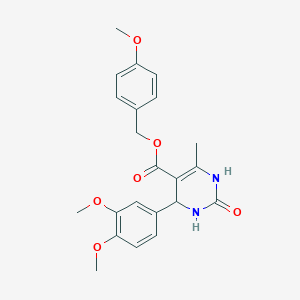

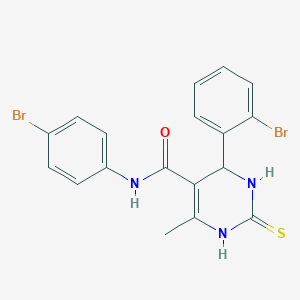
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine oxalate](/img/structure/B5070627.png)
![2,6-dimethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5070631.png)
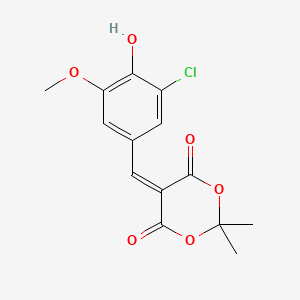
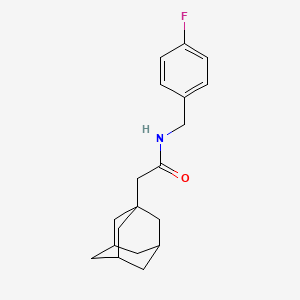
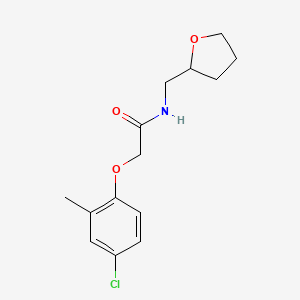
![3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5070672.png)

![2-(4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrimidine](/img/structure/B5070684.png)
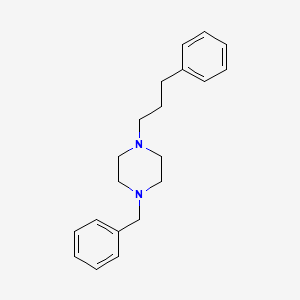
![4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5070692.png)
![4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5070699.png)